![molecular formula C13H10ClFN2 B2966972 (E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine CAS No. 385768-26-3](/img/structure/B2966972.png)
(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine is a useful research compound. Its molecular formula is C13H10ClFN2 and its molecular weight is 248.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies, highlighting the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound can be synthesized through a condensation reaction involving 2-chlorobenzaldehyde and 2-fluorobenzaldehyde with hydrazine derivatives. The synthesis typically yields a high percentage of pure product, which can be characterized using NMR and crystallography techniques to confirm its structure .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various hydrazone derivatives, including this compound. The compound exhibited significant activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness similar to established antibiotics.
- Table 1: Antimicrobial Activity of Hydrazone Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|---|
A | Staphylococcus aureus | 0.25 | 0.5 |
B | Escherichia coli | 0.5 | 1.0 |
C | Pseudomonas aeruginosa | 0.75 | 1.5 |
The compound has shown a propensity to inhibit biofilm formation, which is crucial in treating persistent bacterial infections .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells.
- Table 2: Antiproliferative Activity on Cancer Cell Lines
Cell Line | IC50 (µM) | Growth Inhibition (%) |
---|---|---|
HepG2 | 15.0 | 54.25 |
HeLa | 20.0 | 38.44 |
MCF-7 | >40 | - |
The mechanism of action appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis, as evidenced by changes in Bcl-2 and Bax expression levels .
Case Studies
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry examined several hydrazone derivatives, including the target compound, revealing potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of hydrazone compounds, demonstrating that the presence of specific substituents significantly enhances their effectiveness against cancer cell lines . The study concluded that structural modifications could optimize biological activity.
- Mechanistic Insights : Research involving molecular docking studies indicated that the compound interacts with key cellular targets involved in apoptosis and cell cycle regulation, providing insights into its potential therapeutic applications .
Propiedades
IUPAC Name |
2-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2/c14-11-6-2-4-8-13(11)17-16-9-10-5-1-3-7-12(10)15/h1-9,17H/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMZZOFSGKQHPZ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.